molecular formula C14H10BrFO2 B1379230 1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one CAS No. 1803599-84-9

1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B1379230
CAS No.: 1803599-84-9
M. Wt: 309.13 g/mol
InChI Key: TWAMNJXRNBNFSS-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H10BrFO2 and its molecular weight is 309.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2. The synthesized compounds demonstrated significant antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Chemical Analysis and Biological Activity

  • In the study of in vivo metabolism of psychoactive substances in rats, derivatives similar to this compound were identified as metabolites, suggesting possible metabolic pathways involving deamination and oxidation (Kanamori et al., 2002).

Molecular Structure and Chemical Properties

  • Research on the structural elucidation of similar bromophenols from marine sources revealed their potent DPPH radical-scavenging activity, indicating the potential of such compounds in antioxidant applications (Li et al., 2007).

Synthesis Optimization and Applications

  • Studies on the synthesis and characterization of derivatives of this compound have led to the development of novel compounds with significant antimicrobial properties, illustrating the broad application potential of this chemical framework in medicinal chemistry (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Properties

IUPAC Name

1-(4-bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-10-3-6-12(14(18)8-10)13(17)7-9-1-4-11(16)5-2-9/h1-6,8,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAMNJXRNBNFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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